![molecular formula C18H16Cl2N7O4+ B14462953 Bis[(3-chloro-6-nitroindazol-1-yl)methyl]-dimethylazanium CAS No. 72334-51-1](/img/structure/B14462953.png)
Bis[(3-chloro-6-nitroindazol-1-yl)methyl]-dimethylazanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[(3-chloro-6-nitroindazol-1-yl)methyl]-dimethylazanium is a complex organic compound that belongs to the class of indazole derivatives Indazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(3-chloro-6-nitroindazol-1-yl)methyl]-dimethylazanium typically involves multiple steps, starting with the preparation of the indazole core The indazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives
Cyclization: The initial step involves the cyclization of o-phenylenediamine with a carboxylic acid derivative to form the indazole core.
Nitration: The indazole core is then subjected to nitration using concentrated sulfuric acid and nitric acid to introduce the nitro group at the 6-position.
Halogenation: The chloro group is introduced at the 3-position through halogenation using reagents like thionyl chloride or phosphorus pentachloride.
Quaternization: The final step involves the quaternization of the dimethylamino group with an alkylating agent to form the dimethylazanium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control enhances the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Bis[(3-chloro-6-nitroindazol-1-yl)methyl]-dimethylazanium undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Reduction: The compound can undergo reduction reactions to form different derivatives with altered biological activities.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols to form new compounds with diverse properties.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
Amino derivatives: Formed through the reduction of the nitro group.
Substituted derivatives: Formed through nucleophilic substitution of the chloro group.
Scientific Research Applications
Bis[(3-chloro-6-nitroindazol-1-yl)methyl]-dimethylazanium has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Bis[(3-chloro-6-nitroindazol-1-yl)methyl]-dimethylazanium involves its interaction with biological targets at the molecular level. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to various biological effects. The nitro and chloro groups play a crucial role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-6-nitroindazole: Lacks the dimethylazanium group but shares similar core structure and reactivity.
6-Nitroindazole: Lacks the chloro group but has similar biological activities.
3-Chloroindazole: Lacks the nitro group but can undergo similar chemical reactions.
Uniqueness
Bis[(3-chloro-6-nitroindazol-1-yl)methyl]-dimethylazanium is unique due to the presence of both chloro and nitro groups, which enhance its reactivity and potential applications. The dimethylazanium group further increases its solubility and bioavailability, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
72334-51-1 |
|---|---|
Molecular Formula |
C18H16Cl2N7O4+ |
Molecular Weight |
465.3 g/mol |
IUPAC Name |
bis[(3-chloro-6-nitroindazol-1-yl)methyl]-dimethylazanium |
InChI |
InChI=1S/C18H16Cl2N7O4/c1-27(2,9-23-15-7-11(25(28)29)3-5-13(15)17(19)21-23)10-24-16-8-12(26(30)31)4-6-14(16)18(20)22-24/h3-8H,9-10H2,1-2H3/q+1 |
InChI Key |
SLZALKAAVNMXEV-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(CN1C2=C(C=CC(=C2)[N+](=O)[O-])C(=N1)Cl)CN3C4=C(C=CC(=C4)[N+](=O)[O-])C(=N3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


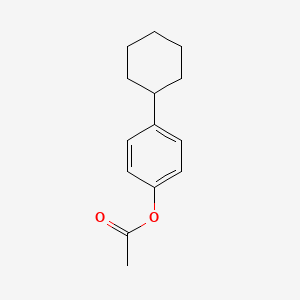
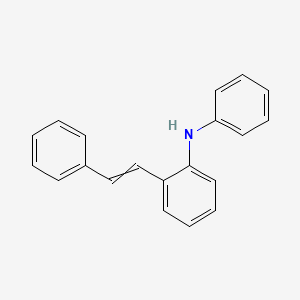
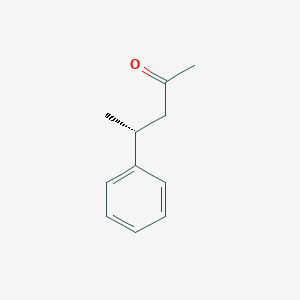
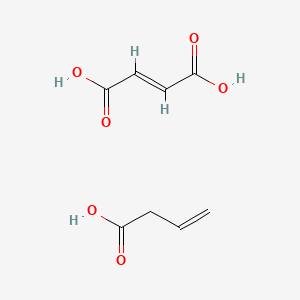
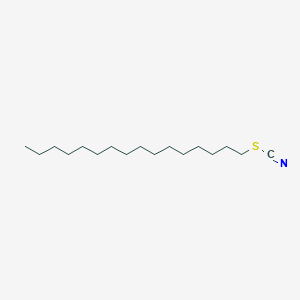
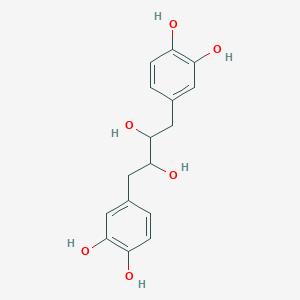
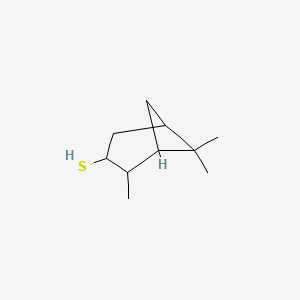
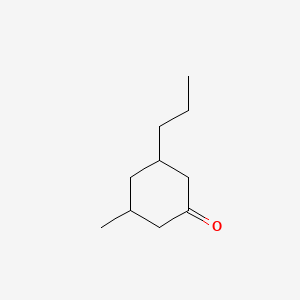
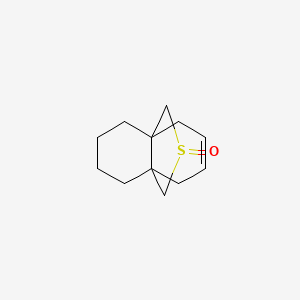
![2-Butanol, 3-methyl-1-[(R)-(4-methylphenyl)sulfinyl]-, (2S)-](/img/structure/B14462922.png)
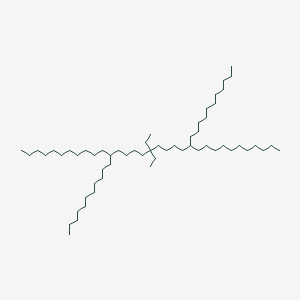
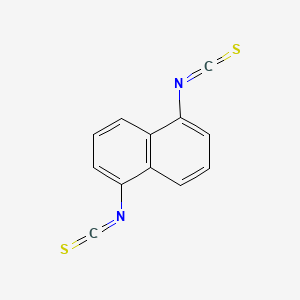
![9-Oxabicyclo[4.2.1]nonan-7-one](/img/structure/B14462942.png)
![Diphenyl [(4-chloroanilino)methyl]phosphonate](/img/structure/B14462946.png)
